molecular formula C16H21N5O2 B6789127 N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B6789127
M. Wt: 315.37 g/mol
InChI Key: PDFZYNBQIJCNIS-UHFFFAOYSA-N
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Description

“N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-7-17-21(8-11)13-4-5-20(9-13)16(23)18-14-10-19(3)15(22)6-12(14)2/h6-8,10,13H,4-5,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFZYNBQIJCNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1NC(=O)N2CCC(C2)N3C=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide” typically involves multi-step organic reactions. The starting materials might include 1,4-dimethyl-6-oxopyridine, 4-methylpyrazole, and pyrrolidine-1-carboxylic acid. Common synthetic routes may involve:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions.

    Attachment of the pyrazole ring: This step might involve nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be done using amide coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction and improve efficiency.

    Controlled temperature and pressure: To ensure the reaction proceeds smoothly.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

“N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They may also be studied for their antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might be candidates for drug development targeting specific diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which may confer unique biological or chemical properties. This could include higher binding affinity to certain targets or improved stability under various conditions.

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